1,2,3-Triaminoguanidine

Descripción

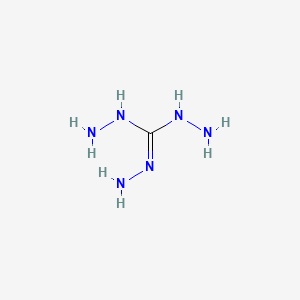

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2203-24-9 |

|---|---|

Fórmula molecular |

CH8N6 |

Peso molecular |

104.12 g/mol |

Nombre IUPAC |

1,2,3-triaminoguanidine |

InChI |

InChI=1S/CH8N6/c2-5-1(6-3)7-4/h2-4H2,(H2,5,6,7) |

Clave InChI |

RTZLPSUDDQWQGE-UHFFFAOYSA-N |

SMILES canónico |

C(=NN)(NN)NN |

Origen del producto |

United States |

Synthetic Methodologies and Preparation of 1,2,3 Triaminoguanidine Tag and Its Salts

Established Synthetic Pathways for Triaminoguanidinium Chloride (TAG-Cl)

The most well-documented and traditionally employed methods for the synthesis of 1,2,3-triaminoguanidinium chloride (TAG-Cl) utilize readily available starting materials such as guanidinium (B1211019) chloride, dicyandiamide (B1669379), or calcium cyanamide (B42294) in reaction with hydrazine (B178648) derivatives.

One established route involves the reaction of guanidinium chloride with hydrazine hydrate (B1144303). rsc.orgznaturforsch.combeilstein-journals.org This reaction is typically carried out in a solvent like 1,4-dioxane (B91453) under reflux conditions for a couple of hours. rsc.orgsciencemadness.org The resulting TAG-Cl can be obtained in high yield after cooling, filtration, and washing. rsc.org

Another common precursor is dicyandiamide . Its reaction with hydrazine is a known pathway to guanazole, but under specific conditions, it can yield triaminoguanidine derivatives. sciencemadness.orgsciencemadness.orgnasa.gov For instance, reacting dicyandiamide with hydrazine nitrate (B79036) and hydrazine hydrate at elevated temperatures (85-90°C) produces triaminoguanidinium nitrate (TAGN). sciencemadness.org The molar ratio of the reactants, particularly the excess of the hydrazine compound, is a critical factor for achieving optimal yields. sciencemadness.org

The use of calcium cyanamide also presents a viable synthetic route. A process involving the heating of hydrazine nitrate in an aqueous solution followed by the incremental addition of calcium cyanamide has been developed. google.com The reaction is maintained at a high temperature (105-110°C) with continuous stirring. google.com Subsequent steps involve the precipitation of calcium with ammonium (B1175870) carbonate, filtration, and crystallization of the desired triaminoguanidine salt from the filtrate upon cooling. google.com

A method starting from cyanogen chloride and three molar equivalents of hydrazine in an aqueous solution at a controlled temperature (0-30°C) has also been patented. google.com The crude TAG-Cl is recovered by evaporation and can be purified by recrystallization from water. google.com

The following table summarizes the key features of these established pathways:

| Starting Material(s) | Key Reagents | Reaction Conditions | Typical Yield | Reference(s) |

| Guanidinium Chloride | Hydrazine Hydrate, 1,4-Dioxane | Reflux for 2 hours | 97% | rsc.org |

| Dicyandiamide | Hydrazine Nitrate, Hydrazine Hydrate | 85-90°C for 3.5 hours | 87.7% (for TAGN) | sciencemadness.org |

| Calcium Cyanamide | Hydrazine Nitrate, Ammonium Carbonate | 105-110°C | 92.0% (for TAGN) | google.com |

| Cyanogen Chloride | Hydrazine | 0-30°C | 78.2% | google.com |

Alternative Synthetic Approaches and Efficiency Considerations

Research into alternative synthetic routes for TAG and its salts is driven by the need for improved efficiency, cost-effectiveness, and the synthesis of novel derivatives. These approaches often involve different starting materials, catalysts, or reaction conditions.

One alternative strategy focuses on the modification of the guanidine (B92328) core itself. For example, the reaction of guanidine hydrochloride and hydrazine can directly produce TAG-Cl with a high yield. mdpi.com This multi-step procedure can be a valuable route for creating precursors for more complex tetrazine-based compounds. mdpi.com

The use of different activating reagents in guanylation reactions also presents an alternative. For instance, cyanuric chloride has been used as an alternative to mercuric chloride for activating di-Boc-thiourea in the guanylation of amines, which circumvents the use of toxic heavy metals. organic-chemistry.org While not a direct synthesis of TAG, this highlights the exploration of greener activating agents in guanidine chemistry.

Efficiency in these syntheses is paramount. Factors influencing efficiency include:

Reaction Time and Temperature: Optimizing these parameters is crucial. For example, in the dicyandiamide method, increasing the reaction temperature from 80-90°C to 110-115°C did not result in a change in the yield of TAGN. sciencemadness.org

Molar Ratios: The stoichiometry of the reactants, particularly the excess of hydrazine, can significantly impact the yield. sciencemadness.org

Catalysts: The use of catalysts like scandium(III) triflate has been shown to be effective for the guanylation of various amines with cyanamide under mild conditions in water. organic-chemistry.org

Furthermore, the synthesis of specific TAG derivatives often requires multi-step procedures. For instance, 1,2,3-tris(benzylamino)guanidinium chloride can be prepared from TAG-Cl in two steps: reaction with benzaldehyde (B42025) to form the tris(imine), followed by catalytic hydrogenation. znaturforsch.comresearchgate.net

Purification and Isolation Techniques for Triaminoguanidine Compounds

The final and critical stage in the preparation of TAG compounds is their purification and isolation to achieve the high degree of purity required for their applications.

Recrystallization is the most common and effective method for purifying TAG salts like TAG-Cl. google.comresearchgate.net This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. masterorganicchemistry.com A general procedure involves dissolving the crude product in a suitable solvent (often water or an ethanol-water mixture) at an elevated temperature and then allowing the solution to cool slowly. masterorganicchemistry.combeilstein-journals.org The purified crystals precipitate out and can be collected by filtration. sciencemadness.org The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. masterorganicchemistry.com

For salts prepared via metathesis (ion exchange) reactions, such as in the synthesis of di(triaminoguanidinium) azotetrazolate (TAGAZ), the desired product often precipitates directly from the reaction mixture due to its lower solubility. icm.edu.pl The precipitate is then filtered off and washed. icm.edu.pl

Isolation of the purified compound is typically achieved by filtration, followed by thorough drying. sciencemadness.org Drying can be done in a vacuum desiccator, sometimes over a drying agent like phosphorus pentoxide, or in an oven at a controlled temperature to remove any residual solvent. google.com

The purity of the final product is confirmed using various analytical techniques, including:

Melting point determination google.com

Fourier-transform infrared (FT-IR) spectroscopy rsc.org

Nuclear magnetic resonance (NMR) spectroscopy rsc.org

Elemental analysis beilstein-journals.org

Derivatization Strategies and Synthesis of Functionalized 1,2,3 Triaminoguanidine Analogues

N-Functionalization via Imination and Hydrazone Formation

A principal route for modifying 1,2,3-triaminoguanidine involves leveraging the reactivity of its terminal amino groups. This is typically achieved through condensation with carbonyl compounds to form imines or hydrazones, which can then be further transformed.

1,2,3-Triaminoguanidinium chloride (TAG-Cl) readily undergoes condensation reactions with various aldehydes and ketones. nih.gov This process typically involves the reaction of the three primary amino groups of the TAG cation with the carbonyl group of the aldehyde or ketone, leading to the formation of tris(iminyl)guanidinium salts, which are also referred to as tris(arylideneamino)- or tris(alkylideneamino)guanidinium salts. beilstein-journals.org For instance, the reaction of TAG-Cl with benzaldehyde (B42025) or hydratropic aldehyde in aqueous ethanol (B145695) furnishes the corresponding tris(imines) in high yield. beilstein-journals.orgnih.govresearchgate.netnih.gov This threefold symmetrical functionalization is a key first step in creating more complex derivatives. beilstein-journals.org Reactions have also been reported with salicylaldehyde (B1680747) and its ring-substituted derivatives, as well as with various ketones. nih.govbeilstein-journals.org

The reaction provides a versatile platform for introducing a variety of substituents onto the TAG framework, depending on the structure of the initial carbonyl compound.

Table 1: Condensation Reactions of 1,2,3-Triaminoguanidinium Chloride (TAG-Cl)

| Carbonyl Compound | Product | Reference |

| Benzaldehyde | 1,2,3-Tris(benzyliminyl)guanidinium chloride | beilstein-journals.orgnih.govresearchgate.net |

| Hydratropic aldehyde | 1,2,3-Tris(hydratropylideneamino)guanidinium salt | beilstein-journals.orgnih.gov |

| Salicylaldehyde | 1,2,3-Tris(hydroxybenzylidene)guanidine | beilstein-journals.org |

| Ketones (general) | Tris(alkylideneamino)guanidinium salts | nih.govbeilstein-journals.org |

The tris(iminyl)guanidinium salts synthesized via condensation are valuable intermediates that can be converted into saturated analogues through reduction of the imine C=N double bonds. beilstein-journals.org This step is crucial for accessing 1,2,3-tris(alkylamino)guanidinium salts, as direct alkylation of TAG-Cl is often impractical. nih.govbeilstein-journals.org

The choice of reducing agent depends on the substrate. For the derivative prepared from benzaldehyde, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst successfully reduces the imine groups to yield 1,2,3-tris(benzylamino)guanidinium chloride. beilstein-journals.orgresearchgate.net In the case of the tris(imine) derived from hydratropic aldehyde, borane (B79455) reduction is the preferred method to achieve the corresponding 1,2,3-tris(alkylamino)guanidinium salt. beilstein-journals.orgnih.govnih.gov These reduction pathways are essential for creating stable, saturated derivatives that are soluble in a wider range of organic solvents, opening possibilities for further functionalization. beilstein-journals.orgnih.gov

Acylation and Carbamoylation Reactions

The amino groups of TAG and its derivatives can also be functionalized through reactions with acylating and carbamoylating agents. These reactions introduce carbonyl-containing moieties, leading to the formation of ureas, amides, and related structures.

Once converted to 1,2,3-tris(alkylamino)guanidinium salts, the now secondary amine functionalities can undergo further reactions. A notable example is the threefold carbamoylation with aryl isocyanates. beilstein-journals.org This reaction proceeds under mild conditions to furnish 1,2,3-tris(ureido)guanidinium salts. beilstein-journals.orgnih.govsmolecule.com This method allows for the symmetrical introduction of three ureido groups, significantly altering the electronic and structural properties of the parent molecule. beilstein-journals.org However, the reactivity can be influenced by the nature of the isocyanate; for example, using (p-toluenesulfonyl) isocyanate results in only a mono-N-sulfonylcarbamoylation, indicating that steric or electronic factors can limit the extent of functionalization. beilstein-journals.orgnih.gov

The acylation of TAG derivatives has been explored using carboxylic acid chlorides and isothiocyanates. The reaction of N,N',N''-tris(benzylamino)guanidinium salts with carboxylic acid chlorides can lead to two different outcomes depending on the reaction conditions. nih.govbeilstein-journals.org Under carefully controlled conditions, such as using a weak base at room temperature, a symmetrical N,N',N''-tris(N-acyl-N-benzylamido)guanidine can be formed. nih.govbeilstein-journals.org However, under harsher conditions like higher temperatures or in a more alkaline medium, the reaction favors a cyclization pathway, yielding mesoionic 4-amino-1,2,4-triazolium-3-hydrazinides as the major products. nih.govbeilstein-journals.org

When 1,2,3-tris(benzylamino)guanidinium chloride is treated with aryl isothiocyanates, a different cyclization reaction occurs. beilstein-journals.orgnih.gov The process is believed to start with the thiocarbamoylation of one of the amino groups, which is followed by an intramolecular cyclization to form 3-hydrazinyl-1H-1,2,4-triazole-5(4H)-thione derivatives rather than a simple threefold addition product. beilstein-journals.org

Table 2: Acylation and Carbamoylation Products

| Reagent | Substrate | Product Type | Reference |

| Aryl isocyanates | 1,2,3-Tris(alkylamino)guanidinium salts | 1,2,3-Tris(ureido)guanidinium salt | beilstein-journals.orgnih.gov |

| (p-Toluenesulfonyl) isocyanate | 1,2,3-Tris(alkylamino)guanidinium salts | Mono-ureido guanidinium (B1211019) salt | beilstein-journals.orgnih.gov |

| Carboxylic acid chlorides | N,N',N''-Tris(benzylamino)guanidinium salts | Symmetrical tris(acylamino)guanidine OR Mesoionic 1,2,4-triazolium-3-hydrazinide | nih.govbeilstein-journals.org |

| Aryl isothiocyanates | 1,2,3-Tris(benzylamino)guanidinium chloride | 3-Hydrazinyl-1H-1,2,4-triazole-5(4H)-thione | beilstein-journals.org |

Alkylation and Arylation Modifications

Direct N-alkylation or N-arylation of 1,2,3-triaminoguanidinium chloride using standard alkylating agents like alkyl halides, tosylates, or triflates is generally unsuccessful. beilstein-journals.org This limitation arises from the physical properties of TAG-Cl, which is soluble only in water or hot alcohol/water mixtures and is insoluble in common organic solvents where such reactions are typically performed. beilstein-journals.org

To overcome this solubility barrier, a two-step indirect strategy has been developed, which serves as the primary method for achieving N-alkylation. nih.govbeilstein-journals.orgnih.gov This procedure involves:

Imination: Condensation of TAG-Cl with an appropriate aldehyde (e.g., benzaldehyde) to form a soluble tris(iminyl)guanidinium salt. beilstein-journals.orgresearchgate.net

Reduction: Subsequent reduction of the imine double bonds, for example, through catalytic hydrogenation, to yield the desired 1,2,3-tris(alkylamino)guanidinium salt. beilstein-journals.orgnih.govresearchgate.net

This sequence effectively attaches alkyl or benzyl (B1604629) groups to the three nitrogen atoms of the TAG core. The resulting 1,2,3-tris(alkylamino)guanidinium salts exhibit improved solubility in various organic solvents, making them suitable substrates for the further derivatization reactions described previously. beilstein-journals.orgnih.gov

Cyclization Reactions Leading to Fused Ring Systems

The unique structure of this compound (TAG), featuring three adjacent hydrazinyl groups attached to a central carbon atom, serves as a versatile platform for the synthesis of various heterocyclic systems through cyclization reactions. While the direct synthesis of classical fused ring systems from the unmodified TAG cation can be complex, its reactions with multifunctional reagents, particularly dicarbonyl compounds, lead to the formation of multiple heterocyclic rings attached to a central scaffold.

One notable example is the cyclocondensation reaction of 1,2,3-triaminoguanidinium chloride (TAG-Cl) with 1,3-dicarbonyl compounds such as pentane-2,4-dione. nih.gov In this reaction, one of the hydrazinyl branches of the TAG cation reacts with the dicarbonyl compound to form a pyrazole (B372694) ring. nih.gov Subsequent reactions can lead to more complex structures, such as 3,6-di(pyrazol-1-yl)-1,2,4,5-tetrazine. nih.gov Similarly, when TAG-Cl is reacted with 1,1,1-trifluoro-2,4-pentanedione, two of the hydrazinyl groups are converted into pyrazoline moieties. nih.gov

Derivatives of TAG also undergo cyclization. For instance, N,N',N''-tris(benzylamino)guanidinium salts can react with carboxylic acid chlorides under specific conditions (such as higher temperatures in an alkaline medium) to yield mesoionic 1,2,4-triazolium-3-hydrazinides. nih.gov These reactions demonstrate the propensity of the triaminoguanidine framework to undergo intramolecular cyclization after initial functionalization of its amino groups, leading to stable heterocyclic products. nih.gov Although these products are not always fused in the traditional sense of sharing a common bond between rings, they represent important synthetic pathways to complex, poly-heterocyclic architectures originating from the triaminoguanidine core.

| Reactant(s) | Conditions | Resulting Heterocyclic Product(s) | Reference |

|---|---|---|---|

| 1,2,3-Triaminoguanidinium chloride (TAG-Cl) and Pentane-2,4-dione | Cyclocondensation | Pyrazole and 3,6-di(pyrazol-1-yl)-1,2,4,5-tetrazine | nih.gov |

| 1,2,3-Triaminoguanidinium chloride (TAG-Cl) and 1,1,1-Trifluoro-2,4-pentanedione | Cyclocondensation | Formation of two pyrazoline moieties | nih.gov |

| N,N',N''-Tris(benzylamino)guanidinium salts and Acyl chlorides | Alkaline medium, higher temperature | Mesoionic 1,2,4-triazolium-3-hydrazinides | nih.gov |

| 1,2,3-Triaminoguanidinium chloride (TAG-Cl) and Formic acid | Heating | 3-Hydrazinyl-4-amino-4H-1,2,4-triazole | nih.gov |

Anion Exchange Reactions and Salt Formation

The cationic nature of the 1,2,3-triaminoguanidinium ion allows for the straightforward synthesis of a wide array of salts through anion exchange reactions. This strategy is crucial for modifying the compound's physical and chemical properties, such as solubility and stability, and for creating materials with specific functions, like energetic salts. nih.govsigmaaldrich.comresearchgate.net this compound has historically been known primarily in the form of its acid-addition salts, such as the chloride, bromide, iodide, and nitrate (B79036) salts. google.com

A common method for anion exchange involves the use of anion exchange resins. For example, acid-addition salts of triaminoguanidine can be passed through a column containing a suitable resin to replace the original anion with hydroxide (B78521), yielding triaminoguanidinium hydroxide. google.com This method was one of the first to provide a pathway to the free base form of triaminoguanidine through subsequent dehydration. google.com

Another powerful technique is anion metathesis, which typically involves the reaction of a triaminoguanidinium salt with a metal salt containing the desired new anion, leading to the precipitation of an insoluble metal halide. researchgate.net This has been demonstrated with derivatives such as 1,2,3-tris(benzylamino)guanidinium chloride. Its reaction with silver salts like silver trifluoroacetate, silver triflate, or silver tetrafluoroborate (B81430) results in the formation of the corresponding 1,2,3-tris(benzylamino)guanidinium trifluoroacetate, triflate, and tetrafluoroborate salts, respectively. researchgate.net

This methodology is particularly important in the field of energetic materials, where the combination of the nitrogen-rich triaminoguanidinium cation with energetic anions can produce powerful and stable high-energy compounds. nih.govsigmaaldrich.com Anions based on tetrazole, such as 5-nitroiminotetrazolate, have been combined with the triaminoguanidinium cation to synthesize a series of energetic salts with tailored properties. nih.gov

| Starting Salt | Reagent/Method | Resulting Salt | Reference |

|---|---|---|---|

| 1,2,3-Triaminoguanidinium acid-addition salts (e.g., chloride) | Anion exchange resin | 1,2,3-Triaminoguanidinium hydroxide | google.com |

| 1,2,3-Tris(benzylamino)guanidinium chloride | Anion metathesis with Silver trifluoroacetate | 1,2,3-Tris(benzylamino)guanidinium trifluoroacetate | researchgate.net |

| 1,2,3-Tris(benzylamino)guanidinium chloride | Anion metathesis with Silver triflate | 1,2,3-Tris(benzylamino)guanidinium triflate | researchgate.net |

| 1,2,3-Tris(benzylamino)guanidinium chloride | Anion metathesis with Silver tetrafluoroborate | 1,2,3-Tris(benzylamino)guanidinium tetrafluoroborate | researchgate.net |

| 1,2,3-Triaminoguanidinium cation source | Reaction with 5-nitroiminotetrazolate-based anions | Triaminoguanidinium 5-nitroiminotetrazolate salts | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 1,2,3 Triaminoguanidine Systems

Single-Crystal X-ray Diffraction Analysis of 1,2,3-Triaminoguanidine and its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the intricate structural details of this compound and its various derivatives, revealing key insights into their conformations, packing in the solid state, and the non-covalent interactions that govern their supramolecular architectures.

Solid-State Conformations and Packing Arrangements

The solid-state structures of this compound and its salts are significantly influenced by the nature of the substituents and the counter-ions present. For the free base, triaminoguanidine, the crystal structure reveals a sheet-like arrangement of molecules oriented along the b-axis, held together by a combination of van der Waals forces and hydrogen bonding dtic.mil. The guanidine (B92328) core of the molecule is not perfectly planar, a deviation attributed to the involvement of amino hydrogen atoms in intermolecular bonding dtic.mil.

The crystal structure of N,N′,N′′-Tris(propan-2-iminyl)guanidine, a neutral derivative, shows that the molecules lie on crystallographic mirror planes and form layers parallel to the a,b plane, separated by a van der Waals distance of 3.37 Å znaturforsch.com. The threefold crystallographic symmetry observed is a result of positional disorder, with an averaging of individual molecules rotated by 120° or 240° within the molecular plane znaturforsch.com.

Below is a table summarizing selected crystallographic data for a derivative of this compound, highlighting the key bond lengths and angles that define its molecular geometry.

| Parameter | 1,2,3-Tris(benzylamino)guanidinium Chloride (Conformation A) | 1,2,3-Tris(benzylamino)guanidinium Chloride (Conformation B) |

| Bond Lengths (Å) | ||

| C1–N | 1.324(3) – 1.332(3) | 1.326(3) – 1.327(3) |

| N–N | 1.408(3) – 1.412(2) | 1.409(3) – 1.412(3) |

| N–CH₂ | 1.461(4) – 1.470(4) | 1.464(3) – 1.470(3) |

| Bond Angles (°) | ||

| N–C1–N | 119.3(2) – 120.7(3) | 119.7(2) – 120.6(2) |

| C1–N–N | 116.4(2) – 118.5(2) | 118.2(2) – 118.7(2) |

| N–N–CH₂ | 110.9(2) – 112.5(2) | 110.9(2) – 111.5(2) |

| Torsion Angles (°) | ||

| C1–N–N–CH₂ | -104.7(3), -112.8(2), -101.1(2) | 129.6(2), 125.0(2), 126.1(2) |

| N–N–CH₂–CPh | -53.7(3), 68.6(3), 170.7(2) | -79.5(3), -77.1(3), -79.9(3) |

Data sourced from a study on 1,2,3-Tris(benzylamino)guanidinium Salts researchgate.net.

Hydrogen Bonding Networks and Supramolecular Interactions

Hydrogen bonding is a dominant intermolecular force in the crystal structures of this compound and its derivatives, playing a pivotal role in the formation of extended supramolecular assemblies. In the solid state of the free base, triaminoguanidine, extensive intermolecular hydrogen bonds are observed dtic.mil. For instance, a hydrogen bond exists between N(3)–H(3) and N(2) with a bond length of 2.06(2) Å and a bond angle of 156(1)° dtic.mil. Additional hydrogen-bonded contacts, such as N(5)–H(6)···N(2) and N(6)–H(7)···N(1), further stabilize the sheet-like structure dtic.mil.

The crystal structure of 1,2,3-tris(benzylamino)guanidinium chloride reveals a complex hydrogen-bonding network involving the cations, chloride anions, and co-crystallized water and acetonitrile molecules researchgate.net. The chloride ion is intricately involved in connecting different components, participating in N–H···Cl and O–H···Cl hydrogen bonds researchgate.net. In the iodide salt of the same cation, a similar layered structure is observed, but with a different packing arrangement of the benzyl (B1604629) rings. The iodide ions fill the space between the layers, forming N–H···I hydrogen bonds with the cations researchgate.net.

In the solid-state structure of a tris(acylamino)guanidine derivative, the two guanidine N–H bonds and one of the carbonyl oxygen atoms are involved in hydrogen bonds to ethanol (B145695) molecules of solvation nih.gov. These interactions highlight the versatility of the triaminoguanidine framework in forming diverse supramolecular structures through hydrogen bonding.

The following table details the intermolecular hydrogen bonds found in the crystal structures of various 1,2,3-tris(benzylamino)guanidinium salts.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| 3-I | N1–H1···I1 | 0.81(3) | 2.80(3) | 3.601(2) | 169(2) |

| N2–H2···I1 | 0.81(3) | 2.87(3) | 3.600(2) | 152(2) | |

| N3–H3···I2 | 0.84(2) | 2.76(2) | 3.593(2) | 172(2) | |

| 3-TFA | N1–H1···O1 | 0.85(2) | 1.98(2) | 2.821(2) | 171(2) |

| N2–H2···O2 | 0.83(2) | 1.99(2) | 2.809(2) | 170(2) | |

| N3–H3···O1 | 0.84(2) | 2.16(2) | 2.973(2) | 163(2) | |

| 3-OTf (Conf. A) | N1–H1···O1S | 0.86(3) | 2.03(3) | 2.883(3) | 172(3) |

| N2–H2···O2S | 0.85(3) | 2.06(3) | 2.898(3) | 170(3) | |

| N3–H3···O3S | 0.86(3) | 2.02(3) | 2.871(3) | 171(3) | |

| 3-OTf (Conf. B) | N4–H4···O5S | 0.85(3) | 2.06(3) | 2.888(3) | 164(3) |

| N5–H5···O4S | 0.84(3) | 2.05(3) | 2.880(3) | 172(3) | |

| N6–H6···O6S | 0.85(3) | 2.08(3) | 2.896(3) | 162(3) |

Data adapted from a study on 1,2,3-Tris(benzylamino)guanidinium Salts researchgate.net. 3-I is the iodide salt, 3-TFA is the trifluoroacetate salt, and 3-OTf is the triflate salt.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound systems in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei can be obtained.

Prototropic Tautomerism Studies via Variable-Temperature NMR

Guanidines and their derivatives can exist as different tautomers in solution due to the migration of protons. This dynamic process, known as prototropic tautomerism, can be effectively studied using variable-temperature (VT) NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal broadening, and coalescence, which provide insights into the kinetics and thermodynamics of the tautomeric exchange.

For instance, the ¹H NMR spectra of N,N′,N′′-Tris(propan-2-iminyl)guanidine show significant temperature and solvent dependence, which is indicative of prototropic tautomerism researchgate.netznaturforsch.com. At room temperature in CDCl₃, the spectrum shows distinct signals for the methyl groups. As the temperature is increased, these signals broaden and eventually coalesce, indicating that the rate of proton exchange between the different nitrogen atoms becomes fast on the NMR timescale znaturforsch.com. This exchange results in a time-averaged spectrum corresponding to a molecule with higher symmetry researchgate.net. The dynamic behavior observed in the VT-NMR spectra suggests an equilibrium between three identical molecular structures arising from the proton transfer researchgate.net.

Elucidation of Molecular Structures in Solution

¹H, ¹³C, and ¹⁵N NMR spectroscopy are routinely used to confirm the molecular structures of this compound derivatives in solution. The chemical shifts of the protons and carbons provide valuable information about their local chemical environment.

In the ¹H NMR spectrum of 1,2,3-tris(benzylamino)guanidinium chloride, the protons of the CH₂ groups and the phenyl rings can be assigned, confirming the presence of the benzylamino substituents. The ¹³C NMR spectra of tris(acylamino)guanidines at room temperature show separate signals for the three CH₂ and carbonyl carbons, indicating an unsymmetrical molecule in solution under these conditions nih.gov.

The following table provides typical chemical shift ranges for the key nuclei in this compound and related systems.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | N-H (Amine/Amide) | Broad, variable (often 5.0-8.0) |

| C-H ₂ (Benzyl) | ~4.4 | |

| C-H (Aromatic) | 7.0-8.0 | |

| C-H ₃ (Alkyl) | 1.0-2.0 | |

| ¹³C | C =N (Guanidinium) | ~160 |

| C =O (Amide) | 165-175 | |

| C H₂ (Benzyl) | ~45 | |

| C (Aromatic) | 120-140 | |

| ¹⁵N | N (Amine/Amide) | -300 to -350 |

| N (Guanidinium) | -280 to -320 |

Note: Chemical shifts are highly dependent on the solvent, concentration, temperature, and specific substituents.

Infrared (IR) and Mass Spectrometry (MS) Applications in Structural Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques that provide valuable information for the structural confirmation of this compound and its derivatives.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. For this compound systems, characteristic IR absorption bands include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, often appearing as broad bands due to hydrogen bonding.

C=N stretching: The guanidinium (B1211019) core exhibits a strong absorption band around 1600-1680 cm⁻¹, which is characteristic of the C=N double bond character.

N-H bending: These vibrations usually appear in the 1550-1650 cm⁻¹ region.

C-N stretching: These absorptions are typically found in the fingerprint region, between 1000-1350 cm⁻¹.

The table below lists some characteristic IR vibrational frequencies for functional groups found in this compound and its derivatives.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretching | 3100-3500 |

| C=N | Stretching | 1600-1680 |

| N-H | Bending | 1550-1650 |

| C-N | Stretching | 1000-1350 |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern can provide valuable clues about the structure of the molecule.

For this compound and its derivatives, electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation of the molecular ion often involves the cleavage of the N-N and C-N bonds. The fragmentation pattern of aliphatic amines is typically dominated by α-cleavage, which involves the loss of an alkyl radical miamioh.edu. In the case of more complex derivatives, such as those with acyl or benzyl groups, fragmentation may involve the loss of these substituents, providing evidence for their presence in the molecule. The analysis of the isotopic pattern of the molecular ion peak can also help in confirming the elemental composition.

Other Spectroscopic Techniques in Structural and Electronic Characterization

Beyond fundamental vibrational and nuclear magnetic resonance spectroscopy, a broader array of spectroscopic techniques provides deeper insights into the structural and electronic intricacies of this compound and its derivatives. These methods, ranging from Raman and ultraviolet-visible (UV-Vis) spectroscopy to mass spectrometry, offer complementary data crucial for a comprehensive understanding of this nitrogen-rich compound.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable tool for probing the vibrational modes of 1,2,3-triaminoguanidinium systems. While detailed experimental Raman spectra for the parent 1,2,3-triaminoguanidinium chloride are not extensively documented in readily available literature, computational studies on related energetic materials, such as triaminoguanidinium nitrate (B79036) (TAGN), offer significant insights into its expected vibrational behavior.

Density Functional Theory (DFT) calculations have been employed to predict the vibrational frequencies of the triaminoguanidinium (TAG) cation. These theoretical investigations help in assigning the vibrational modes observed in experimental spectra of related compounds. For instance, in a study on triaminoguanidinium 1-methyl-5-nitriminotetrazolate (TAG-MNT), DFT calculations were used to assign the vibrational modes of the TAG cation aip.org. Similarly, first-principles calculations on TAGN have provided a detailed analysis of its vibrational properties, correlating calculated frequencies with experimental infrared and Raman spectra researchgate.net.

Based on these computational models and knowledge of guanidinium compounds, the Raman spectrum of the 1,2,3-triaminoguanidinium cation is expected to be characterized by several key vibrational modes. These include N-H stretching, NH2 scissoring and rocking, C-N stretching, and N-N stretching vibrations. The symmetric vibrations of the planar CN3 core of the guanidinium group are typically strong in the Raman spectrum.

Table 1: Predicted Raman Active Modes for the Triaminoguanidinium (TAG) Cation Based on Computational Studies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Stretching vibrations of the amino group N-H bonds. |

| NH₂ Scissoring | 1600 - 1680 | Bending (scissoring) motion of the amino groups. |

| C-N Stretch | 1400 - 1500 | Stretching vibrations of the central carbon-nitrogen bonds. |

| N-N Stretch | 1100 - 1200 | Stretching vibrations of the nitrogen-nitrogen bonds. |

| NH₂ Rocking/Twisting | 900 - 1150 | Rocking and twisting motions of the amino groups. |

| CN₃ Bending | 500 - 600 | Bending vibrations of the central CN₃ core. |

Note: The predicted frequency ranges are based on DFT calculations of related triaminoguanidinium salts and may vary in experimental spectra of 1,2,3-triaminoguanidinium chloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple, saturated systems like the 1,2,3-triaminoguanidinium cation, significant absorption is expected only in the far-UV region, corresponding to high-energy electronic transitions.

Theoretical studies on the electronic absorption spectra of the guanidinium cation indicate that its excitation spectrum is primarily composed of transitions to Rydberg excited states aip.org. The lowest energy valence transition is predicted to be a weakly absorbing n-π* transition aip.org. Protonation to form the guanidinium cation substantially shifts the Rydberg states to higher energies, with strongly absorbing π-π* transitions appearing at approximately 160 nm (7.8 eV) aip.org. Due to the presence of amino groups with non-bonding electrons, the 1,2,3-triaminoguanidinium cation would also be expected to exhibit n-σ* and n-π* transitions. Experimental UV-Vis data for aminoguanidine (B1677879) derivatives in the context of biological studies show characteristic absorption peaks, though these are often influenced by the chromophoric systems to which they are attached researchgate.net. For the isolated 1,2,3-triaminoguanidinium chloride, the primary absorptions are anticipated to be below the standard 200 nm cutoff of many UV-Vis spectrophotometers.

Table 2: Expected Electronic Transitions for the 1,2,3-Triaminoguanidinium Cation

| Transition Type | Expected Wavelength Region | Description |

| π → π | Far-UV (< 200 nm) | High-energy transition within the guanidinium core. |

| n → σ | Far-UV (< 200 nm) | Transition of a non-bonding electron from a nitrogen atom to an anti-bonding σ orbital. |

| n → π* | Far-UV (~180 - 220 nm) | Transition of a non-bonding electron to an anti-bonding π orbital of the C=N moiety. |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a compound like this compound, which is typically handled as its hydrochloride salt, a soft ionization technique such as electrospray ionization (ESI) would be suitable to observe the protonated molecular ion of the free base.

The molecular ion of this compound (C₁H₈N₆) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (104.12 g/mol ) plus the mass of a proton, giving [M+H]⁺ at approximately m/z 105.1.

Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry, the molecular ion would undergo fragmentation. The fragmentation patterns of amines and hydrazines often involve the cleavage of C-N and N-N bonds. For the 1,2,3-triaminoguanidinium cation, characteristic fragmentation pathways would likely involve the loss of amino (–NH₂) or hydrazino (–NHNH₂) radicals or neutral molecules like ammonia (B1221849) (NH₃) and hydrazine (B178648) (N₂H₄).

Table 3: Plausible Fragmentation Pathways for the 1,2,3-Triaminoguanidinium Ion in Mass Spectrometry

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 105 ([M+H]⁺) | 89 | NH₃ | Loss of an ammonia molecule. |

| 105 ([M+H]⁺) | 74 | NH₂NH | Loss of a diazene moiety. |

| 105 ([M+H]⁺) | 73 | N₂H₄ | Loss of a hydrazine molecule. |

| 105 ([M+H]⁺) | 59 | (NH₂)₂ | Loss of a diaminomethyl radical. |

Note: These are predicted fragmentation pathways based on the structure of this compound and general fragmentation rules. Experimental mass spectra would be required for confirmation.

Reactivity Mechanisms and Reaction Pathways of 1,2,3 Triaminoguanidine

Fundamental Reactivity Patterns of the Triaminoguanidinium Core

The reactivity of 1,2,3-triaminoguanidine (TAG) and its protonated form, the triaminoguanidinium ion, is governed by the unique arrangement of nitrogen atoms around a central carbon atom. In the triaminoguanidinium cation, the positive charge is delocalized across the central CN₃ core, leading to a planar and resonance-stabilized structure. This delocalization is a key feature of the guanidinium (B1211019) group. However, in the neutral TAG free base, this resonance is disrupted by the formation of a localized double bond within the guanidine (B92328) moiety. researchgate.net This loss of extensive resonance decreases the stability of the free base relative to its conjugate acid and allows for free rotation about the C-N single bonds, relaxing the planarity of the molecule. researchgate.net

The presence of three hydrazine-like amino groups attached to the central guanidine carbon makes this compound a potent nucleophile. Guanidines are well-established as strong nucleophiles in organic reactions. The lone pairs of electrons on the multiple nitrogen atoms, particularly the terminal amino groups of the hydrazine (B178648) moieties, are readily available for attacking electrophilic centers. This inherent nucleophilicity drives many of its derivatization reactions. Conversely, the protonated triaminoguanidinium ion, with its delocalized positive charge and N-H protons, can act as an electrophile or a hydrogen-bond donor, a feature that becomes prominent in its catalytic roles.

Mechanistic Investigations of Derivatization Reactions (e.g., Carbamoylation, Acylation)

The high nucleophilicity of the amino groups in this compound makes it susceptible to derivatization reactions such as acylation. The reaction pathway and resulting products are highly dependent on the reaction conditions and the structure of the starting materials.

For instance, the acylation of this compound can lead to different structural outcomes. When triaminoguanidine, generated in situ from its hydrochloride salt in a strongly alkaline aqueous solution, is treated with acyl chlorides that are resistant to hydrolysis, a triple acylation occurs. This reaction yields 1,2,3-tris(acylamino)guanidinium salts. dtic.mil

However, derivatized versions of triaminoguanidine can follow more complex reaction pathways. The acylation of 1,2,3-tris(benzylamino)guanidinium chloride under carefully controlled, mild basic conditions at room temperature results in a threefold N-acylation, producing symmetrical N,N',N''-tris(N-acyl-N-benzylamido)guanidines. dtic.mil If the reaction conditions are altered to a higher temperature or a more alkaline medium, the reaction pathway shifts. Instead of simple acylation, the reaction proceeds through a cyclization mechanism to form mesoionic 4-amino-1,2,4-triazolium-3-hydrazinides as the major products. dtic.mil These mesoionic compounds can be further protonated or methylated at the exocyclic hydrazinide (B1214517) nitrogen atom. dtic.mil

This dual reactivity highlights the tunability of triaminoguanidine chemistry, where reaction conditions can be modulated to favor either straightforward substitution at the amino groups or more complex intramolecular cyclizations leading to heterocyclic systems.

Role of Triaminoguanidine and its Derivatives in Catalytic Processes

The distinct acidic and basic properties of this compound and its corresponding cation allow them and their derivatives to participate in various catalytic processes.

While the neutral form of triaminoguanidine is a Brønsted base, its protonated form, the triaminoguanidinium ion, can act as a Brønsted acid catalyst. In this role, the guanidinium cation uses its N-H protons to form hydrogen bonds with electrophilic substrates, thereby activating them for nucleophilic attack. nih.gov

Mechanistic studies on catalysis by other guanidinium ions have revealed a potential dual activation mode. In what is termed an "unconventional bifunctional Brønsted-Lewis acid activation mode," the guanidinium ion can interact with both the nucleophile and the electrophile. nih.govdntb.gov.ua In this model, the guanidinium ion acts as a Brønsted acid, activating an electrophile through hydrogen bonding. Simultaneously, it can engage in a Lewis acid-type interaction, stabilizing the anionic nucleophile. nih.govnih.gov This bifunctional activation, where the catalyst organizes and activates both reaction partners, provides a low-energy pathway for the reaction. Although this specific mechanism has been detailed for bicyclic guanidines, it represents a plausible activation mode for the triaminoguanidinium cation in catalytic applications. nih.gov

Thermal Decomposition Mechanisms and Kinetics

The thermal decomposition of this compound is of significant interest, particularly for its energetic salts like the nitrate (B79036) (TAGN) and azide (B81097) (TAGAZ). The decomposition process is complex, involving phase changes and multiple reaction steps.

The decomposition of crystalline, powdered TAGN exhibits significant self-acceleration. researchgate.net A primary reason for this acceleration is the progressive melting of the solid during decomposition; the decomposition rate in the liquid (solution) phase is several times faster than in the solid state. researchgate.net For the initial stage of TAGN thermolysis, the kinetics can be described by the Avrami-Erofe'ev equation (n=2), which is often used for solid-state reactions involving nucleation and growth. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (E) | 160.0 kJ mol⁻¹ | Isothermal TG |

| Log A (s⁻¹) | 16.0 | Isothermal TG |

Studies on the thermal decomposition of triaminoguanidinium salts have identified both gaseous and solid products, shedding light on the reaction pathways.

For triaminoguanidinium nitrate (TAGN), the main gaseous decomposition products are nitrogen (N₂), nitrous oxide (N₂O), and water (H₂O). researchgate.net The initial decomposition steps are thought to involve the loss of ammonia (B1221849) (NH₃). Analysis of the solid residue after heating TAGN suggests the formation of less substituted guanidine nitrates, such as diaminoguanidine (B1197381) nitrate (DAGN), indicating that deamination is a key pathway. dtic.milresearchgate.net

In the case of triaminoguanidine azide (TAGAZ), a crucial step in its thermal decomposition is the breakage of the N-NH₂ bonds. researchgate.netnih.gov This initial bond scission is considered a major contributor to the compound's rapid decomposition characteristics. researchgate.netnih.gov

| Compound | Gaseous Products | Solid/Residue Products | Key Initial Step |

|---|---|---|---|

| Triaminoguanidinium Nitrate (TAGN) | N₂, N₂O, H₂O, NH₃ | Diaminoguanidine Nitrate (DAGN) | Deamination (Loss of NH₃) |

| Triaminoguanidine Azide (TAGAZ) | Not specified in sources | Not specified in sources | Breakage of N-NH₂ bonds |

Catalytic Effects on Decomposition

The thermal decomposition of this compound (TAG) and its salts can be significantly influenced by the presence of catalysts. These materials can alter reaction pathways, lower the activation energy, and decrease the decomposition temperature, thereby accelerating the decomposition process. Research has focused on various materials, including transition metal complexes and carbon-based nanomaterials, to understand and control the decomposition of TAG-based energetic materials.

Transition metal complexes involving triaminoguanidine have been investigated for their catalytic effects. researchgate.net For instance, triaminoguanidine complexes grafted onto activated carbon, specifically with iron (AC-TAG-Fe) and cobalt (AC-TAG-Co), have demonstrated a notable catalytic effect on the thermolysis of double base propellants composed of nitrocellulose (NC) and diethylene glycol dinitrate (DEGDN). researchgate.net The introduction of these catalysts leads to a reduction in the apparent activation energy of the propellant's decomposition. researchgate.net

Studies have shown that while activated carbon (AC) alone increases the activation energy, grafting it with TAG-metal complexes significantly lowers it, indicating a strong catalytic influence. researchgate.net The activation energy for the NC/DEGDN composite was reduced from 137.4 kJ/mol to 119 kJ/mol with AC-TAG-Fe and to 112 kJ/mol with AC-TAG-Co. researchgate.net

| Material | Apparent Activation Energy (kJ/mol) |

|---|---|

| NC/DEGDN Composite | 137.4 |

| NC/DEGDN with Activated Carbon (AC) | 154.0 |

| NC/DEGDN with AC-TAG-Fe | 119.0 |

| NC/DEGDN with AC-TAG-Co | 112.0 |

Graphene oxide (GO) has also been identified as an effective catalyst for the thermal decomposition of TAG. nih.gov Molecular dynamic simulations and experimental studies have shown that GO has a significant accelerative effect on the decomposition of TAG, primarily by lowering its decomposition temperature. nih.gov The catalytic activity of GO is attributed to its edge carbon atoms, which promote the decomposition of TAG molecules. This interaction reduces the decomposition activation energy of TAG by 15.4 kJ mol⁻¹. nih.gov During this process, the decomposition of TAG produces a "new" GO and numerous free radicals (such as HN₂, H₂N, and free H), which can further catalyze the decomposition of other components. nih.gov

Furthermore, graphene oxide can serve as a stabilizing agent for transition metal (Cu, Co, and Ni) complexes of triaminoguanidine, which in turn show strong catalytic effects on the decomposition of other energetic materials like 1,3,5-trinitro-1,3,5-triazinane (RDX). researchgate.net

While direct studies on the effect of simple metal oxides on this compound are limited, research on similar guanidinium-based materials provides insight. For example, various metal oxides have been shown to catalyze the decomposition of hydroxylammonium nitrate (HAN)/polyvinyl alcohol (PVA) based propellants. icm.edu.pl Oxides such as Al₂O₃, V₂O₅, and Fe₂O₃ significantly lower the decomposition temperature and alter the activation energy, demonstrating their catalytic potential. icm.edu.pl

| Catalyst (Metal Oxide) | Change in Decomposition Temperature (°C) | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| None | - | 88.8 |

| Al₂O₃ | -57.1 | 83.7 |

| V₂O₅ | -53.5 | 85.6 |

| Fe₂O₃ | -23.4 | 113.6 |

The mechanism of catalysis often involves the metal oxide facilitating proton transfer processes, which can accelerate the initial steps of decomposition. icm.edu.pl This principle may also apply to the decomposition of this compound and its salts, where proton transfer is a key reaction pathway.

Computational and Theoretical Studies on 1,2,3 Triaminoguanidine Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecular systems. While comprehensive studies specifically on the 1,2,3-triaminoguanidine molecule are limited in publicly available literature, extensive research on the related aminoguanidine (B1677879), diaminoguanidine (B1197381), and the triaminoguanidinium cation provides a strong basis for understanding its characteristics. researchgate.netresearchgate.net

The electronic structure of the guanidine (B92328) core is characterized by significant electron delocalization. In the 1,2,3-triaminoguanidinium cation, this delocalization is particularly pronounced. X-ray diffraction studies of 1,2,3-triaminoguanidinium chloride and nitrate (B79036) have shown that the cation is planar, with the exception of the hydrogen atoms on the terminal amino groups. researchgate.net This planarity is a direct consequence of the resonance stabilization within the CN₃ core.

Computational studies on aminoguanidine indicate that the substitution of amino groups onto the guanidine framework leads to an increased electron delocalization from the point of attachment into the π system. researchgate.net This results in a significant redistribution of π electron density compared to guanidine itself. researchgate.net A Natural Population Analysis (NPA) of aminoguanidine has shown this effect clearly. researchgate.net It can be inferred that the presence of three amino groups in this compound would further enhance this delocalization.

The bonding in the 1,2,3-triaminoguanidinium cation reflects this delocalized electronic structure. The C-N bond lengths are intermediate between typical single and double bonds, indicating a partial double bond character. This is consistent with a resonance hybrid model where the positive charge is delocalized over the central carbon and the three nitrogen atoms of the guanidinium (B1211019) core. researchgate.net

Below is a table summarizing key bond lengths in 1,2,3-triaminoguanidinium salts determined by X-ray crystallography, which supports the concept of electron delocalization.

| Bond | Bond Length (Å) in 1,2,3-Triaminoguanidinium Chloride | Bond Length (Å) in 1,2,3-Tris(benzylamino)guanidinium Salts (average) |

| C-N | 1.318 | ~1.34 |

| N-N | 1.450 | ~1.42 |

| Data sourced from crystallographic studies. researchgate.netresearchgate.net |

For instance, a DFT study on the reaction between aminoguanidine and methylglyoxal (B44143) successfully mapped out the energy profile, identifying intermediates, transition state structures, and the rate-determining step. nih.gov The calculations showed a multi-step reaction involving condensation, dehydration, and cyclization. nih.gov The activation energy for the rate-determining step was calculated to be 12.65 kcal mol⁻¹. nih.gov

Similarly, a mechanistic DFT study on the 1,3-dipolar cycloaddition of azides with guanidine has been performed. mdpi.com This study modeled the formation of two regioisomeric tetrazoles and their subsequent rearrangements, calculating the energy barriers for the different reaction pathways. mdpi.com Such studies highlight the utility of DFT in predicting reaction feasibility and product distribution. These methodologies could be applied to investigate the reactions of this compound, for example, in the synthesis of heterocyclic compounds.

The conformational landscape of a molecule dictates its physical and chemical properties. While computational conformational analysis and molecular dynamics simulations specifically for this compound are not extensively documented, studies on its derivatives provide valuable insights.

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and dynamic behavior of molecules in different environments. nih.gov For instance, MD simulations have been used to study the reactive diffusion of CO₂ in guanidine-based membranes, providing atomistic details of the transport mechanism. nih.gov Such simulations could be employed to study the behavior of this compound in solution, providing information on its flexibility, solvation, and interactions with other molecules.

Molecular Reactive Dynamics Simulations for Reaction Mechanisms

Molecular reactive dynamics simulations, often employing reactive force fields (ReaxFF), allow for the modeling of chemical reactions at the atomistic level. nih.gov These simulations can provide detailed insights into reaction pathways, bond breaking and formation events, and the influence of the environment on reactivity.

A study on 1,1,3,3-tetramethylguanidine (B143053) (TMG) utilized ReaxFF MD simulations to investigate the reactive diffusion of CO₂ in a facilitated transport membrane. nih.gov This work demonstrated the ability of reactive MD to elucidate complex reaction-diffusion processes, including a unique hopping mechanism for bicarbonate ions. nih.gov This approach could be highly valuable for studying the decomposition mechanisms of energetic materials based on this compound or its reactions in complex environments.

Prediction of Reactivity and Stability Parameters

Computational methods are increasingly used to predict the reactivity and stability of new chemical entities. For energetic materials, parameters such as heat of formation, detonation velocity, and thermal stability are of critical importance.

While specific computational predictions for this compound are not widely published, studies on related nitrogen-rich compounds demonstrate the utility of these methods. For example, the thermal decomposition of triaminoguanidine azide (B81097) has been studied, with results indicating that the breakage of the N-NH₂ bonds is a key step in its decomposition, contributing to its fast burning behavior. researchgate.net

DFT calculations are commonly used to predict various chemical reactivity descriptors, such as ionization potential, electron affinity, and molecular hardness, which provide insights into the kinetic and thermodynamic stability of a molecule. researchgate.net

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest)

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the structure and properties of guanidine-containing systems. The 1,2,3-triaminoguanidinium cation, with its multiple N-H groups, is a potent hydrogen bond donor.

Crystallographic studies of 1,2,3-triaminoguanidinium salts have provided detailed information on the hydrogen bonding networks in the solid state. researchgate.net In the chloride salt, the chloride anion is surrounded by guanidinium cations and is hydrogen-bonded to the nitrogen atoms of the guanidinium core. researchgate.net In the case of 1,2,3-tris(benzylamino)guanidinium salts, the anions and solvent molecules are involved in extensive hydrogen bonding with the cation. researchgate.net

Theoretical calculations can quantify the strength and nature of these hydrogen bonds. For instance, a computational study on sulfaguanidine (B1682504) cocrystals used DFT and the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the hydrogen bonding interactions. nih.gov Similarly, a combined experimental and computational study of phenol-guanidine complexes quantified the enthalpy of hydrogen bond formation. acs.org

The symmetrically substituted nature of this compound and its derivatives makes them interesting candidates for host-guest chemistry. The multiple hydrogen bond donor sites can be utilized for the recognition and binding of anionic or neutral guest molecules. researchgate.net While specific host-guest studies involving this compound are not prominent in the literature, the general principles of supramolecular chemistry and computational modeling of host-guest complexes could be applied to design and predict the behavior of such systems. nih.gov

Coordination Chemistry and Metal Complexes of 1,2,3 Triaminoguanidine Ligands

Design and Synthesis of Triaminoguanidine-Derived Ligands

The 1,2,3-triaminoguanidine scaffold serves as a versatile platform for the design and synthesis of C3-symmetric and other multidentate ligands. researchgate.netresearchgate.net These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions and to construct complex supramolecular architectures. researchgate.netrwth-aachen.de The synthesis of these ligands typically starts from triaminoguanidinium salts, such as triaminoguanidinium chloride, which can be modified through various organic reactions. researchgate.netresearchgate.net

Multidentate Chelating Ligands

A primary strategy for creating multidentate chelating ligands from this compound involves the condensation reaction of the amino groups with aldehydes or ketones to form Schiff bases. researchgate.net For instance, the reaction of triaminoguanidinium chloride with salicylaldehyde (B1680747) or its derivatives yields tris(hydroxybenzylidene)triaminoguanidine ligands. researchgate.netacs.org These ligands possess multiple donor sites, typically involving the nitrogen atoms of the guanidine (B92328) core and the imine groups, as well as the oxygen atoms from the aldehyde precursors, allowing them to bind metal ions in a pincer-like fashion. researchgate.netnih.gov

Another approach involves the synthesis of ligands with pyridine-containing arms. For example, 1,2,3-tris[(pyridine-2-ylmethylidene)amino]guanidine (H2pytag) is synthesized from the reaction of triaminoguanidinium chloride with pyridine-2-carbaldehyde. researchgate.net Such ligands are designed to create specific coordination environments around metal centers. Furthermore, functionalization of the peripheral groups of the ligands allows for fine-tuning of their electronic and steric properties, which in turn influences the properties of the resulting metal complexes. rwth-aachen.de The synthesis of these ligands often involves straightforward, high-yielding reactions, making them accessible for a wide range of applications. researchgate.net

| Ligand Name | Precursors | Key Features |

| Tris(2-hydroxybenzylidene)triaminoguanidine | This compound, Salicylaldehyde | C3-symmetric, multidentate, forms stable complexes with various metals. researchgate.netacs.org |

| 1,2,3-Tris[(pyridine-2-ylmethylidene)amino]guanidine (H2pytag) | This compound, Pyridine-2-carbaldehyde | Tritopic ligand, provides an equilateral triangular arrangement of metal ions. researchgate.net |

| Tris-(2-pyridinylene-N-oxide)triaminoguanidine | This compound, 2-Pyridinecarboxaldehyde-N-oxide | C3-symmetric, forms supramolecular metallocycles. rwth-aachen.de |

Ligands for Supramolecular Coordination Architectures

The C3-symmetric nature of this compound-derived ligands makes them excellent building blocks for the construction of sophisticated supramolecular coordination architectures. researchgate.netrwth-aachen.de By carefully designing the ligand's peripheral functionalities, it is possible to direct the self-assembly of metal ions and ligands into discrete polynuclear complexes, coordination cages, and coordination polymers. researchgate.netresearchgate.net

For example, ligands functionalized with pyridine-N-oxide groups have been shown to form large, cyclic coordination oligomers, or metallocycles, with zinc(II) and cobalt(II) ions. rwth-aachen.dechemistryviews.org These metallocycles can encapsulate guest molecules within their central cavity. chemistryviews.org The addition of co-ligands, such as carboxylates or halides, can further influence the final supramolecular structure, leading to the formation of dimers or one-dimensional polymers instead of discrete cages. rwth-aachen.de The ability to control the outcome of the self-assembly process through ligand design and the choice of metal ion and co-ligands is a key aspect of crystal engineering with these systems. researchgate.netresearchgate.net The resulting architectures can exhibit interesting properties, such as porosity and host-guest chemistry. acs.org

Complexation with Transition and Main-Group Metals

Ligands derived from this compound have demonstrated a rich coordination chemistry with a wide array of transition and main-group metals. The multidentate nature of these ligands allows them to form stable complexes with varying geometries and nuclearities. researchgate.netnih.gov The central triaminoguanidine core can act as a bridging scaffold, linking multiple metal centers in close proximity. researchgate.net

The complexation reactions are typically carried out by reacting the ligand with a metal salt in a suitable solvent. researchgate.netacs.org The choice of metal ion, counter-anion, and reaction conditions can significantly influence the structure and properties of the resulting complex. researchgate.net For instance, the use of capping ligands like 2,2'-bipyridine (B1663995) can prevent polymerization and lead to the formation of discrete trinuclear complexes. researchgate.net

A diverse range of transition metal complexes have been synthesized and characterized, including those of:

Nickel(II): Forms trinuclear complexes with a central triaminoguanidine bridging ligand, exhibiting interesting magnetic properties. researchgate.net

Cobalt(II): Forms trinuclear complexes with an almost equilateral triangular arrangement of high-spin cobalt(II) ions. researchgate.net Also forms supramolecular metallocycles and coordination polymers. rwth-aachen.de

Copper(II): Forms trinuclear complexes with strong antiferromagnetic exchange interactions between the metal centers. researchgate.net

Vanadium(IV/V): Forms mononuclear and multinuclear oxovanadium and dioxidovanadium complexes, where the ligand can undergo intramolecular cyclization. acs.org

Iron(III): Forms trinuclear complexes with a central triaminoguanidine scaffold, exhibiting strong antiferromagnetic exchange. researchgate.net

Zinc(II): Forms supramolecular metallocycles and is used as a diamagnetic analogue to study the structures of paramagnetic complexes. rwth-aachen.dechemistryviews.org

Silver(I): Forms complexes where the ligand can act as a chelate. at.ua

While the focus has been largely on transition metals, the potential for complexation with main-group metals is also recognized, although less explored. The versatile coordination behavior of these ligands suggests that a broad range of main-group metal complexes could also be prepared.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

The structural data obtained from X-ray diffraction studies have revealed a variety of coordination modes and geometries for these complexes. For example, in trinuclear nickel(II) and cobalt(II) complexes, the three metal ions are held in a triangular arrangement by the bridging triaminoguanidine-based ligand. researchgate.net The metal centers in these complexes often adopt distorted octahedral geometries, with the coordination sphere being completed by co-ligands and/or solvent molecules. researchgate.net

In the case of a Ni(II) complex with a tetradentate aminoguanidine-derived Schiff base ligand, X-ray crystallography showed a cis-NiN2O2 square-planar configuration. nih.gov For vanadium complexes, crystallographic studies have confirmed intramolecular triazole ring formation within the ligand upon coordination. acs.org The crystal structures also reveal the intricate networks of hydrogen bonds and other non-covalent interactions that stabilize the packing of the molecules in the solid state. nih.govdtic.mil

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature |

| [Ni3LBr(bipy)3(H2O)3]NO3·9H2O·1.5DMF | Ni(II) | Distorted octahedral | Trinuclear isosceles Ni3 core. researchgate.net |

| [Co3(pytag)(py)6Cl3]ClO4 | Co(II) | Octahedral | Almost equilateral triangular arrangement of three high-spin Co(II) ions. researchgate.net |

| NiL (L = tetradentate Schiff base) | Ni(II) | Square-planar | cis-NiN2O2 configuration. nih.gov |

| Cs[(VO2)(H2L1')] | V(V) | Not specified | Ligand undergoes intramolecular cyclization to form a triazole ring. acs.org |

Spectroscopic Studies of Coordination Modes

Spectroscopic techniques are indispensable for characterizing the coordination modes of this compound-derived ligands in their metal complexes, especially for complementing solid-state structural data and for studying species in solution. nih.govekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. nih.gov The stretching frequencies of key functional groups, such as the C=N (imine) and C-N bonds of the guanidine core, often shift upon complexation. For instance, a shift in the ν(C=N) band to lower or higher wavenumbers can indicate the involvement of the imine nitrogen atom in coordination. nih.govacs.org In oxovanadium complexes, characteristic bands for the V=O and O=V=O moieties are observed in the IR spectrum. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. nih.govtandfonline.com The chemical shifts of protons and carbons in the ligand are sensitive to the coordination environment. For example, the resonance of the azomethine proton (CH=N) in Schiff base ligands can shift significantly upon complexation. nih.gov In vanadium complexes, ⁵¹V NMR spectroscopy can provide insights into the oxidation state and coordination environment of the vanadium center.

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can be indicative of the coordination geometry and the nature of the metal-ligand bonding. nih.gov Ligand-to-metal charge transfer (LMCT) and d-d transitions are often observed in the UV-visible spectra of transition metal complexes. acs.org

These spectroscopic methods, in conjunction with other analytical techniques like mass spectrometry and elemental analysis, provide a comprehensive understanding of the structure and bonding in this compound metal complexes. researchgate.net

Applications of Triaminoguanidine Metal Complexes in Catalysis (e.g., Polymerization)

Metal complexes incorporating this compound-derived ligands have emerged as promising catalysts for a variety of organic transformations. acs.orgresearchgate.net The unique structural features of these complexes, such as the presence of multiple metal centers in close proximity and the ability to fine-tune the steric and electronic environment around the active site, contribute to their catalytic activity.

One notable application is in oxidation catalysis. Vanadium complexes derived from triaminoguanidine-based ligands have been shown to be effective catalysts for the oxidation of benzoin (B196080) to benzil (B1666583) via an oxygen atom transfer mechanism. nih.govacs.org These complexes can also catalyze the synthesis of biologically relevant molecules such as 4H-pyrans and 4H-chromenes. acs.org

The potential of these complexes in polymerization catalysis is also an area of interest. researchgate.net Guanidine-based ligands, in general, have been successfully employed in the ring-opening polymerization (ROP) of cyclic esters, such as lactide. researchgate.net The design of triaminoguanidine complexes could lead to catalysts with enhanced activity and stereocontrol in polymerization reactions. For instance, iron-guanidine complexes have been investigated for atom transfer radical polymerization (ATRP), suggesting that related triaminoguanidine systems could also be active. nih.gov The modular nature of the triaminoguanidine scaffold allows for the systematic modification of the catalyst structure to optimize its performance for specific polymerization processes.

| Catalytic Reaction | Metal Complex | Substrate | Product |

| Oxidation | Vanadium(IV/V) complexes | Benzoin | Benzil nih.govacs.org |

| Multicomponent Synthesis | Vanadium(IV/V) complexes | Various aldehydes, malononitrile, etc. | 4H-pyrans/4H-chromenes acs.org |

| Atom Transfer Radical Polymerization | Iron-guanidine complex | Styrene | Polystyrene nih.gov |

Applications of 1,2,3 Triaminoguanidine in Advanced Materials Science

Energetic Materials and Propellants

The high nitrogen content and positive heat of formation of 1,2,3-triaminoguanidine and its derivatives make them highly attractive for the formulation of energetic materials and propellants. These materials are designed to release large amounts of energy in a controlled manner, and the nitrogen-rich nature of triaminoguanidine-based compounds contributes to the generation of environmentally friendly dinitrogen gas upon combustion.

This compound is a key precursor in the synthesis of a variety of high-nitrogen energetic compounds. Its derivatives are of significant interest because nitrogen-rich materials form the backbone of high-density energetic compounds. researchgate.net The synthesis of these compounds often involves the reaction of this compound with other nitrogen-rich molecules or the introduction of energetic functional groups. For instance, triaminoguanidinium salts can be formed with various tetrazole-based anions, which themselves have high nitrogen content. sigmaaldrich.com

The synthesis of triaminoguanidine nitrate (B79036) (TAGN), a notable energetic material, can be achieved through several methods, including the reaction of guanidine (B92328) nitrate with hydrazine (B178648). google.comgoogle.com A process for preparing TAGN from commercial-grade guanidine nitrate and aqueous hydrazine in an alcohol medium has been developed to improve purity and yield. google.com This process involves the initial formation of monoaminoguanidine nitrate and diaminoguanidine (B1197381) nitrate, which are soluble in alcohol, allowing for the removal of insoluble impurities before the final addition of hydrazine to form TAGN. google.com

The design of new energetic materials also focuses on creating compounds with a high density and a favorable oxygen balance. The introduction of nitro groups into the guanidine framework is a common strategy. For example, 1-amino-3-nitroguanidine (ANQ) is synthesized through the hydrazinolysis of nitroguanidine (B56551) and can be used to create a range of high-performance ionic energetic materials. researchgate.net Further derivatization of ANQ has led to the synthesis of compounds with enhanced detonation properties. nih.govat.ua

The thermal stability of energetic materials is a critical parameter that dictates their safe handling, storage, and application. Derivatives of this compound have been extensively studied to understand their thermal decomposition behavior. Techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are employed to evaluate their stability. nih.gov

For instance, studies on the thermal decomposition of triaminoguanidine azide (B81097) have revealed that the breakage of N-NH2 bonds is a key factor in its rapid burning behavior. nih.gov The thermal stability of propellant compositions containing triaminoguanidine nitrate (TAGN) has been shown to be significantly improved by the addition of stabilizers like resorcinol. google.com

The performance of these energetic materials is evaluated based on parameters such as detonation velocity, detonation pressure, and impetus. TAGN is known to produce a high mass impetus at relatively low flame temperatures, which is advantageous for gun propellants. google.com The performance of energetic salts derived from aminonitroguanidines has been computed using codes like EXPLO5, with some compounds exhibiting detonation velocities comparable to or exceeding that of RDX. researchgate.netat.ua

Below is a data table summarizing the properties of selected this compound derivatives and related energetic compounds.

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| 1-Amino-3-nitroguanidine | ANQ | 1.72 | 8729 | 30.7 | at.ua |

| 1-(2,4,6-trinitroanilino)-2-nitroguanidine | TNNG | 1.77 | 8300 | 31.1 | at.ua |

A significant advantage of high-nitrogen energetic materials derived from this compound is their potential to be more environmentally friendly than traditional explosives. The combustion of these compounds primarily produces nitrogen gas (N2), which is a harmless component of the atmosphere. researchgate.net This is in contrast to many conventional energetic materials that can produce toxic or corrosive combustion products. google.com

The development of "green" energetic materials is a major focus of current research, aiming to reduce the environmental impact of munitions and propellants throughout their lifecycle. The high nitrogen content and favorable heat of formation of triaminoguanidine-based compounds contribute to their classification as environmentally benign energetic materials. researchgate.net

Precursors for Novel Polymeric Structures and Frameworks

The trifunctional nature of this compound makes it an excellent building block for the synthesis of novel polymeric structures and frameworks. Its ability to react with various linkers allows for the creation of materials with tailored properties for a range of applications.

While the term "2D nitrogen-rich nanopolymers" is broad, the synthesis of such materials often involves the principles of covalent organic framework chemistry. These materials are characterized by their high nitrogen content, which can impart unique electronic and catalytic properties. The use of nitrogen-rich precursors like this compound is a key strategy in the bottom-up synthesis of these nanostructures. The resulting materials can be considered as analogs of amorphous carbon systems with a high degree of nitrogen incorporation. rsc.org

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas. 1,2,3-Triaminoguanidinium chloride has been utilized as a triangular building block for the fabrication of ionic COFs through Schiff base condensation. nih.gov These nitrogen-rich ionic frameworks have shown promise in applications such as selective CO2 uptake. nih.gov

The synthesis of a COF, designated TpTGCl COF, was achieved by reacting 1,3,5-triformylphloroglucinol (Tp) with triaminoguanidinium chloride (TGCl). rsc.org Similarly, another COF, BpyTGCl COF, was synthesized from 5,5'-diformyl-2,2'-bipyridine and TGCl. rsc.org The self-exfoliation of a COF constructed from triaminoguanidinium chloride and 2,5-dimethoxyterephthalaldehyde (B1268428) has been shown to produce highly fluorescent ionic covalent organic nanosheets (iCONs). acs.org These nanosheets have potential applications as anion sensors. acs.org

Supramolecular Chemistry and Crystal Engineering of this compound in Advanced Materials Science

The unique structural and electronic properties of the 1,2,3-triaminoguanidinium cation, derived from this compound, make it a valuable component in the fields of supramolecular chemistry and crystal engineering. Its planar, C3-symmetric core and multiple hydrogen bond donors allow for intricate and predictable non-covalent interactions, which are fundamental to the design of novel materials with specific functions.

Anion Recognition and Host-Guest Chemistry

The 1,2,3-triaminoguanidinium cation serves as a foundational scaffold for the development of sophisticated anion receptors and host-guest systems. The positively charged guanidinium (B1211019) core, combined with the hydrogen-bonding capabilities of the three amino groups, provides a strong driving force for interaction with anionic species.

Detailed research into the anion binding properties of the parent 1,2,3-triaminoguanidinium cation in solution is not extensively documented in publicly available literature. However, the principles of guanidinium-based anion recognition and the crystal structure of its salts provide significant insights into its potential for host-guest chemistry. The primary modes of interaction are hydrogen bonding and electrostatic attractions.

In the solid state, the crystal structure of 1,2,3-triaminoguanidinium chloride reveals a layered arrangement of cations and anions. Within a layer, each chloride ion is surrounded by three 1,2,3-triaminoguanidinium cations and is hydrogen-bonded to the guanidinium nitrogen atoms. This demonstrates the inherent ability of the cation to organize itself around an anion, a key principle in anion recognition.

The table below summarizes the key structural features of 1,2,3-triaminoguanidinium chloride, which are indicative of its potential for anion recognition.

| Parameter | Value | Significance in Anion Recognition |

| C-N Bond Length | 1.325 Å | Indicates partial double bond character, contributing to the planarity and stability of the cation. |

| N-N Bond Length | 1.411 Å | |